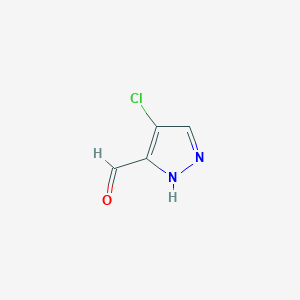

4-Chloro-3-formylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXMSYLXHJLALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375487 | |

| Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623570-54-7 | |

| Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-formylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-formylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-formylpyrazole, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and presence in various biologically active molecules. This technical guide provides a comprehensive overview of the synthetic routes for obtaining this target molecule. The primary focus is on a multi-step synthesis involving the protection of the pyrazole nitrogen, followed by regioselective lithiation and subsequent formylation. An alternative pathway commencing from 1H-pyrazole-3-carboxylic acid is also discussed. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these synthetic strategies.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of both a chloro and a formyl group onto the pyrazole ring at specific positions, as in 4-chloro-3-formylpyrazole, provides a versatile platform for further chemical modifications. The formyl group can readily participate in various reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries. The chlorine atom offers a site for nucleophilic substitution or cross-coupling reactions, further expanding the synthetic utility of this intermediate.

Direct, one-step synthesis of 4-chloro-3-formylpyrazole is challenging due to the regioselectivity of electrophilic substitution on the pyrazole ring. The Vilsmeier-Haack reaction, a common method for formylating pyrazoles, typically directs the formyl group to the C4 position.[1][2] Simultaneous chlorination and formylation with precise regiochemical control is not well-documented for simple pyrazole precursors. Therefore, multi-step synthetic strategies are generally required.

This guide outlines two primary synthetic pathways to 4-chloro-3-formylpyrazole, providing detailed experimental procedures and the underlying chemical principles.

Recommended Synthetic Pathway: Directed Ortho-Metalation Strategy

The most promising and controllable route to 4-chloro-3-formylpyrazole involves a directed ortho-metalation (DoM) strategy. This pathway consists of three main steps:

-

Chlorination of 1H-pyrazole: The synthesis begins with the regioselective chlorination of the starting material, 1H-pyrazole, at the C4 position.

-

N-Protection: The resulting 4-chloro-1H-pyrazole is then protected at the N1 position. This protecting group is crucial for directing the subsequent lithiation step to the desired C5 position (which becomes the C3 position after deprotection).

-

Directed Lithiation and Formylation: The N-protected 4-chloropyrazole undergoes regioselective lithiation at the C5 position, followed by quenching with a suitable formylating agent, such as N,N-dimethylformamide (DMF).

-

Deprotection: Finally, the protecting group is removed to yield the target compound, 4-chloro-3-formylpyrazole.

A logical workflow for this synthetic approach is illustrated below.

References

An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and agrochemical research. Its pyrazole core, substituted with both a chloro and a formyl group, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications.

Chemical Identity:

| Identifier | Value |

| Common Name | 4-Chloro-3-formylpyrazole |

| IUPAC Name | 4-chloro-1H-pyrazole-3-carbaldehyde |

| CAS Number | 623570-54-7 |

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol |

Due to tautomerism in the pyrazole ring, this compound can also be named 4-chloro-1H-pyrazole-5-carbaldehyde.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of Related Pyrazole Carbaldehydes

| Property | 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |

| CAS Number | 175204-81-6 | Not available |

| Molecular Formula | C₅H₅ClN₂O | C₁₃H₁₃ClN₂O₃ |

| Appearance | Solid | Colorless needles |

| Melting Point | 83-86 °C[1] | 106–107 °C[2] |

| Boiling Point | 251.6 °C at 760 mmHg[1] | Not available |

Table 2: Spectral Data of a Related Pyrazole Carbaldehyde Derivative

The following data is for 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and can be used as a reference for the expected spectral characteristics of pyrazole carbaldehydes.[2]

| Spectrum | Key Peaks and Signals |

| ¹H NMR (700 MHz, CDCl₃) | δ 9.86 (s, 1H, -CHO), 8.15 (s, 1H, Pyr 5-H) |

| ¹³C NMR (176 MHz, CDCl₃) | δ 183.1 (-CHO), 163.0 (Pyr C-3), 129.3 (Pyr C-5), 110.9 (Pyr C-4) |

| IR (neat) | νₘₐₓ 1667 cm⁻¹ (C=O) |

| HRMS (ESI-TOF) | [M+Na]⁺ calcd. 303.0507; found 303.0508 |

Synthesis and Experimental Protocols

The primary method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich heterocyclic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5]

General Workflow for Synthesis and Application

Caption: General workflow from synthesis to drug discovery.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol adapted from the synthesis of similar 5-chloro-1H-pyrazole-4-carbaldehydes.[3]

Objective: To synthesize 4-chloro-1H-pyrazole-3-carbaldehyde from 4-chloropyrazole.

Reagents and Materials:

-

4-Chloropyrazole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice bath

-

Crushed ice

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization

-

Ethyl acetate or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent (a chloroiminium salt) will form as a viscous, often white, mixture.[2]

-

Formylation Reaction: Dissolve the starting material, 4-chloropyrazole, in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, remove the ice bath and heat the reaction mixture, typically to around 70-80 °C, for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).[2][6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[6]

-

Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a base such as sodium carbonate or sodium hydroxide solution until the pH is basic (pH > 10).[2] A precipitate of the crude product should form.

-

Extraction and Purification: Filter the solid precipitate and wash it with cold water. Alternatively, if a precipitate does not form, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-chloro-1H-pyrazole-3-carbaldehyde.[2]

Reaction Mechanism: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack reaction mechanism.

Applications in Research and Drug Discovery

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[7][8] 4-Chloro-1H-pyrazole-3-carbaldehyde is a key intermediate used in the synthesis of these more complex, biologically active molecules.[7]

-

Anti-inflammatory and Anticancer Agents: The formyl group is a versatile handle for further chemical transformations. For example, it can undergo condensation reactions with active methylene compounds to form chalcone-like structures, which are precursors to various heterocyclic systems with potential anti-inflammatory and anticancer activities.[8]

-

Agrochemicals: This compound is also used in the formulation of agrochemicals, such as herbicides and fungicides.[7]

-

Enzyme Inhibitors: The pyrazole scaffold is present in numerous drugs that act as enzyme inhibitors. 4-Chloro-1H-pyrazole-3-carbaldehyde can be used to synthesize libraries of compounds for screening against various enzymatic targets.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-chloro-1H-pyrazole-3-carbaldehyde is not widely available. However, based on related pyrazole derivatives, the following precautions should be taken:

-

Hazard Classification: Likely to be classified as an irritant to the skin and eyes, and may cause respiratory irritation. It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

4-Chloro-1H-pyrazole-3-carbaldehyde is a synthetically important intermediate. Its preparation via the Vilsmeier-Haack reaction is a standard and adaptable procedure. The presence of three distinct functional handles—the pyrazole ring nitrogens, the chloro substituent, and the formyl group—provides medicinal chemists with numerous opportunities to generate diverse molecular architectures for the development of new therapeutics and other valuable chemical products.

References

Spectroscopic Characterization of 4-Chloro-3-formylpyrazole: A Technical Guide

Molecular Structure and Properties

4-Chloro-3-formylpyrazole is a pyrazole ring substituted with a chlorine atom at the 4-position and a formyl (aldehyde) group at the 3-position.

Molecular Formula: C₄H₃ClN₂O

Monoisotopic Mass: 129.9934 Da[1]

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 4-Chloro-3-formylpyrazole and its closely related derivatives. This data is crucial for confirming the identity and purity of the compound after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 4-Chloro-3-formylpyrazole

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 8.0 | Singlet | 1H | Pyrazole C5-H |

| Broad | Singlet | 1H | Pyrazole N-H |

Note: The chemical shifts are predictions based on data from similar structures. For a related compound, 1-(3-aryl/alkyl-4-formyl pyrazole-1 carbonyl)-4-chlorobenzenes, the aldehyde proton appears at 9.9 ppm (singlet) and the pyrazole C-H proton at 7.2 ppm.[2] For the parent 4-chloropyrazole, the pyrazole protons appear at 7.5 ppm (singlet).[3]

Table 2: Predicted ¹³C NMR Data for 4-Chloro-3-formylpyrazole

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Aldehyde Carbonyl (C=O) |

| ~140 - 150 | Pyrazole C3 |

| ~125 - 135 | Pyrazole C5 |

| ~110 - 120 | Pyrazole C4 |

Note: These are estimated chemical shifts based on typical values for substituted pyrazoles and aldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for 4-Chloro-3-formylpyrazole

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400 - 3200 | Broad | N-H | Stretching |

| ~2850, ~2750 | Medium | C-H (aldehyde) | Stretching |

| ~1700 - 1680 | Strong | C=O (aldehyde) | Stretching |

| ~1600 - 1550 | Medium | C=N, C=C | Stretching |

| ~1100 - 1000 | Medium | C-Cl | Stretching |

Note: Data from a related structure shows a strong aldehyde C=O stretch at 1691 cm⁻¹ and an aldehyde C-H stretch at 2836 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 4-Chloro-3-formylpyrazole

| Parameter | Value |

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol |

| Monoisotopic Mass | 129.9934 Da[1] |

| Expected [M]+ Peak | m/z ≈ 130 |

| Expected [M+2]+ Peak | m/z ≈ 132 (due to ³⁷Cl isotope) |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-3-formylpyrazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to approximately 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a chlorine-containing compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like 4-Chloro-3-formylpyrazole.

References

- 1. PubChemLite - 4-chloro-3-formylpyrazole (C4H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Substituted Formylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of substituted formylpyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2] The structural elucidation of these molecules is crucial for understanding their bioactivity, and NMR spectroscopy is the most powerful tool for this purpose. This document details the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants, provides a standardized experimental protocol for their analysis, and illustrates a common synthetic pathway.

¹H and ¹³C NMR Data of Substituted Formylpyrazoles

The electronic environment of the pyrazole ring is significantly influenced by the nature and position of its substituents, which is reflected in the ¹H and ¹³C NMR spectra. The formyl group, being an electron-withdrawing group, imparts distinct chemical shifts to the adjacent protons and carbons.

General Structural Features and Numbering

The standard numbering of the pyrazole ring is essential for the correct assignment of NMR signals. The nitrogen atom bearing a substituent is numbered 1, and the numbering proceeds around the ring to give the lowest possible numbers to the substituents.

Caption: General structure and numbering of the pyrazole ring.

Tabulated ¹H NMR Data

The chemical shifts (δ) for the protons of substituted formylpyrazoles are influenced by the electronic effects of the substituents. The formyl proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyrazole ring protons also show characteristic shifts.

| Compound/Substituents | H-5 (δ, ppm) | H-formyl (δ, ppm) | Other Protons (δ, ppm) | Solvent |

| 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 8.32 (s) | 9.91 (s) | 7.21-7.85 (m, thiophene-H) | DMSO-d₆ |

| 3-phenyl-1H-pyrazole-4-carbaldehyde | 8.45 (s) | 9.95 (s) | 7.40-7.80 (m, phenyl-H) | DMSO-d₆ |

| 1-(4-vinylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 8.60 (s) | 9.98 (s) | 5.30 (d), 5.85 (d), 6.75 (dd, vinyl-H); 7.20-7.60 (m, aromatic-H) | CDCl₃ |

| 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 8.42 (s) | 9.94 (s) | 2.35 (s, CH₃); 7.25 (d), 7.68 (d, tolyl-H) | DMSO-d₆ |

Data synthesized from multiple sources detailing the characterization of novel formyl pyrazole derivatives.[1]

Tabulated ¹³C NMR Data

The carbon chemical shifts in ¹³C NMR provide further structural confirmation. The formyl carbon (C=O) is highly deshielded and appears significantly downfield (δ 185-195 ppm). The pyrazole ring carbons have distinct chemical shifts that are sensitive to substitution patterns.

| Compound/Substituents | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-formyl (δ, ppm) | Other Carbons (δ, ppm) | Solvent |

| 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 150.2 | 118.5 | 135.8 | 186.1 | 127.9, 128.5, 129.6, 134.2 (thiophene-C) | DMSO-d₆ |

| 3-phenyl-1H-pyrazole-4-carbaldehyde | 154.5 | 118.0 | 136.2 | 186.3 | 126.0, 128.9, 129.8, 131.5 (phenyl-C) | DMSO-d₆ |

| 1-(4-vinylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 153.1 | 120.3 | 139.8 | 185.7 | 52.8 (CH₂); 115.2, 127.0, 128.8, 129.1, 130.2, 135.9, 136.8, 137.5 (aromatic & vinyl-C) | CDCl₃ |

| 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 154.4 | 117.9 | 136.1 | 186.3 | 21.2 (CH₃); 125.9, 128.7, 129.5, 139.2 (tolyl-C) | DMSO-d₆ |

Data synthesized from multiple sources detailing the characterization of novel formyl pyrazole derivatives.[1][3]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is a synthesis of common practices reported in the literature for the analysis of substituted formylpyrazoles.[2][3]

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Commonly used solvents include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons (e.g., N-H).

-

Concentration: Dissolve 5-10 mg of the purified substituted formylpyrazole in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: Set a spectral width of approximately 200-240 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Synthesis of Formylpyrazoles via Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of 4-formylpyrazoles is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group adjacent to a pyrazole ring using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][3]

Caption: Vilsmeier-Haack reaction workflow for formylpyrazole synthesis.

References

- 1. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemmethod.com [chemmethod.com]

- 3. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

Crystal Structure of 4-Chloro-Pyrazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-chloro-pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise three-dimensional arrangement of atoms in these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document summarizes key crystallographic data, details experimental methodologies, and visualizes a relevant biological signaling pathway targeted by these derivatives.

Core Crystallographic Data of 4-Chloro-Pyrazole Derivatives

The following tables present a summary of the unit cell parameters and other relevant crystallographic data for a selection of 4-chloro-pyrazole derivatives. This information allows for a direct comparison of the solid-state structures of these compounds.

Table 1: Crystallographic Data for 4-Chloro-1H-pyrazole and its Carboxylic Acid Derivative

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-Chloro-1H-pyrazole[1][2][3][4][5][6] | C₃H₃ClN₂ | Orthorhombic | Pnma | 14.9122(10) | 17.6410(9) | - | - | - | - |

| 4-Chloro-1H-pyrazole-3-carboxylic acid[7] | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 110.558(6) | 2151.6(3) | 16 |

Table 2: Crystallographic Data for N-Substituted and Fused-Ring 4-Chloro-Pyrazole Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate[8] | C₁₉H₁₇ClN₂O₂ | Triclinic | P-1 | 8.1815(10) | 10.4039(12) | 11.0969(13) | 109.981(2) | 90.107(2) | 104.046(2) | 857.43(18) | 2 |

| Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[9] | C₁₈H₁₉ClN₄O₃ | Triclinic | P-1 | 7.9083(2) | 10.2600(2) | 10.9075(3) | 93.394(1) | 99.379(1) | 90.203(1) | 871.58(4) | 2 |

| Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[10] | C₁₂H₁₁ClN₄O₄ | Monoclinic | P2₁/n | 8.5899(8) | 10.2413(9) | 15.6633(14) | - | 96.5415(13) | - | 1369.0(2) | 4 |

| 1-[(4-Chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole[11][12] | C₂₃H₁₆ClF₃N₂ | - | - | - | - | - | - | - | - | - | - |

| N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[13] | - | - | - | - | - | - | - | - | - | - | - |

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.

Synthesis and Crystallization

The 4-chloro-pyrazole derivatives were synthesized using established organic chemistry methods. For instance, 4-Chloro-1H-pyrazole was purchased commercially and crystals were grown from the slow evaporation of a methylene chloride solution.[2][5] Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was synthesized by reacting ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in the presence of potassium carbonate in acetonitrile, followed by recrystallization from ethyl acetate.[8] Similarly, 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole was synthesized by the reaction of 3-(trifluoromethyl)-1H-pyrazole with chloro(4-chlorophenyl)methylene)dibenzene in the presence of K₂CO₃ in tetrahydrofuran, with crystals obtained by slow evaporation from an acetonitrile solution.[11]

X-ray Data Collection and Structure Refinement

Single crystals of the compounds were mounted on a diffractometer. Data for 4-Chloro-1H-pyrazole were collected at a low temperature (170 K) to mitigate sublimation induced by the X-ray beam.[1][2][3][4][5][6] A Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) is a commonly used instrument for data collection.[9] The collected diffraction data were processed, and the crystal structures were solved and refined using software packages such as SHELX.[7] Absorption corrections were typically applied using multi-scan methods.[8]

The experimental workflow for determining the crystal structure of a 4-chloro-pyrazole derivative is depicted in the following diagram.

Biological Activity and Signaling Pathways

Certain 4-chloro-pyrazole derivatives have shown promising biological activity, particularly as anticancer agents. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ), exhibiting anti-glioma activity.[14][15][16][17]

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and invasion, and its dysregulation is a hallmark of many cancers, including glioblastoma.[18][19] AKT2, an isoform of AKT, plays a significant role in glioma progression.[19] Inhibition of AKT2 by 4-chloro-pyrazole derivatives can disrupt downstream signaling, leading to decreased cell survival and invasion. Key downstream effectors of AKT2 in glioma include NF-κB, Bcl-2, and Matrix Metalloproteinases (MMP-2 and MMP-9).[19]

The following diagram illustrates the proposed mechanism of action for N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles in targeting the AKT2 signaling pathway in glioma cells.

This guide provides a foundational understanding of the crystal structure and a key biological mechanism of 4-chloro-pyrazole derivatives. The presented data and visualizations are intended to aid researchers and drug development professionals in the design and synthesis of new, more effective therapeutic agents based on the 4-chloro-pyrazole scaffold. Further crystallographic studies on a wider range of derivatives will continue to refine our understanding of their structure-activity relationships and facilitate the development of next-generation pharmaceuticals.

References

- 1. cancerbiomed.org [cancerbiomed.org]

- 2. Akt2 and Akt3 play a pivotal role in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity | Semantic Scholar [semanticscholar.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. AEG-1–AKT2: A novel complex controlling the aggressiveness of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AKT2 expression is associated with glioma malignant progression and required for cell survival and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-3-formylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of 4-Chloro-3-formylpyrazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By examining its structure and the electronic effects of its substituents, we can predict its reactivity, which is crucial for its application in the development of novel chemical entities.

Introduction to the Reactivity of Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. Their reactivity is a complex interplay of the inherent properties of the ring and the influence of attached substituents. In an unsubstituted pyrazole ring, the nitrogen atoms and the C4 carbon are generally considered nucleophilic, while the C3 and C5 carbons are more susceptible to nucleophilic attack (electrophilic).[1][2] The presence of a chloro group at the C4 position and a formyl group at the C3 position on the pyrazole ring in 4-Chloro-3-formylpyrazole significantly alters this general reactivity profile.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of 4-Chloro-3-formylpyrazole is dictated by the combined electronic effects of the pyrazole ring, the electron-withdrawing formyl group (-CHO), and the chloro (-Cl) substituent, which exhibits both inductive electron-withdrawing and resonance electron-donating properties.

Nucleophilic Sites

The potential nucleophilic sites in 4-Chloro-3-formylpyrazole are the two nitrogen atoms of the pyrazole ring.

-

N1 (Pyrrole-type Nitrogen): While typically involved in the aromatic system, the lone pair of electrons on the deprotonated N1 nitrogen can act as a nucleophile. However, its nucleophilicity is generally lower than that of the N2 nitrogen.

-

N2 (Pyridine-type Nitrogen): This nitrogen atom possesses a lone pair of electrons that is not involved in the aromatic sextet, making it the primary site for protonation and reaction with electrophiles. It is considered the most basic and nucleophilic atom in the pyrazole ring.[1]

The overall electron-withdrawing nature of the substituents will decrease the nucleophilicity of the ring nitrogens compared to unsubstituted pyrazole.

Electrophilic Sites

Several positions in 4-Chloro-3-formylpyrazole are susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the formyl group and the inductive effect of the chlorine atom.

-

Carbonyl Carbon of the Formyl Group: This is the most prominent electrophilic site. The polarization of the C=O bond makes the carbon atom highly susceptible to attack by nucleophiles.

-

C5 Carbon of the Pyrazole Ring: The formyl group at C3 strongly withdraws electron density from the ring, particularly from the C5 position through resonance, making it a key electrophilic center.

-

C3 Carbon of the Pyrazole Ring: Although directly attached to the electron-withdrawing formyl group, this position is also activated towards nucleophilic attack.

-

C4 Carbon of the Pyrazole Ring: The C4 carbon is attached to a chlorine atom. While the chlorine atom can donate electron density via resonance, its strong inductive electron-withdrawing effect, combined with the influence of the adjacent formyl group, makes this position susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles.

The following diagram illustrates the predicted reactivity of 4-Chloro-3-formylpyrazole.

Caption: Predicted electrophilic and nucleophilic sites of 4-Chloro-3-formylpyrazole.

Theoretical Framework for Reactivity Prediction

The prediction of reactive sites can be further rationalized using computational chemistry concepts such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps.

-

Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Nucleophiles react through their HOMO. For 4-Chloro-3-formylpyrazole, the HOMO is expected to have significant contributions from the N2 lone pair, indicating its nucleophilic character.

-

Electrophiles react through their LUMO. The LUMO of 4-Chloro-3-formylpyrazole is anticipated to be localized over the formyl group and the C3-C4-C5 fragment of the pyrazole ring, highlighting these areas as electrophilic.

-

-

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule.

-

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In 4-Chloro-3-formylpyrazole, these would be concentrated around the N2 atom and the oxygen of the formyl group.

-

Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. These would be most prominent around the hydrogen of the formyl group and the carbonyl carbon.

-

The following diagram illustrates the logical workflow for predicting reactivity.

Caption: Logical workflow for predicting molecular reactivity.

Summary of Predicted Reactivity

The following table summarizes the predicted electrophilic and nucleophilic sites of 4-Chloro-3-formylpyrazole, ranked in order of expected reactivity.

| Site | Type | Predicted Reactivity | Justification |

| Carbonyl Carbon (CHO) | Electrophilic | Very High | Strong polarization of the C=O bond, making it highly susceptible to nucleophilic addition. |

| N2 (Pyridine-type) | Nucleophilic | High | Lone pair of electrons is not involved in aromaticity, making it the most basic and nucleophilic site. |

| C5 | Electrophilic | High | Electron density is significantly reduced by the strong resonance-withdrawing effect of the formyl group at C3. |

| C4 | Electrophilic | Moderate | Susceptible to nucleophilic aromatic substitution due to the inductive effects of the chloro and formyl groups. |

| C3 | Electrophilic | Moderate | Directly attached to the electron-withdrawing formyl group. |

| N1 (Pyrrole-type) | Nucleophilic | Low | Lone pair is part of the aromatic system; deprotonation is required for significant nucleophilic character. |

Experimental Protocols

While specific experimental data for 4-Chloro-3-formylpyrazole is limited in the public domain, the following protocols for analogous compounds can be adapted to probe its reactivity.

Synthesis of 4-Chloro-3-formylpyrazole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles and can be used for the synthesis of the title compound from a suitable precursor.[3]

Reaction Scheme: Hydrazone precursor --(POCl₃, DMF)--> 4-Chloro-3-formylpyrazole

Procedure:

-

To a stirred solution of the appropriate hydrazone (1 equivalent) in dry N,N-dimethylformamide (DMF, 5-10 volumes), phosphorus oxychloride (POCl₃, 2-3 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then heated to 60-80 °C and stirred for 2-4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.

-

The solution is neutralized with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

The following diagram outlines the general workflow for a Vilsmeier-Haack synthesis.

Caption: General workflow for the Vilsmeier-Haack synthesis of formylpyrazoles.

Probing Electrophilicity: Reaction with a Nucleophile (e.g., Sodium Borohydride)

Reduction of the formyl group to an alcohol using a mild reducing agent like sodium borohydride would confirm the high electrophilicity of the carbonyl carbon.

Reaction Scheme: 4-Chloro-3-formylpyrazole --(NaBH₄, Methanol)--> (4-Chloro-1H-pyrazol-3-yl)methanol

Procedure:

-

4-Chloro-3-formylpyrazole (1 equivalent) is dissolved in methanol (10-20 volumes) and cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 20 volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product.

Probing Nucleophilicity: Reaction with an Electrophile (e.g., Methyl Iodide)

Alkylation of the pyrazole nitrogen with an electrophile like methyl iodide would demonstrate the nucleophilicity of the N2 atom. This reaction often yields a mixture of N1 and N2 alkylated products, with the N2-alkylated isomer typically being the major product in the absence of a base, and the N1-alkylated product favored in the presence of a base.

Reaction Scheme: 4-Chloro-3-formylpyrazole --(CH₃I, Base)--> 1-Methyl-4-chloro-3-formylpyrazole and 2-Methyl-4-chloro-3-formylpyrazole

Procedure:

-

To a solution of 4-Chloro-3-formylpyrazole (1 equivalent) in a suitable solvent like acetonitrile or DMF, a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) is added.

-

Methyl iodide (CH₃I, 1.2 equivalents) is added dropwise, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting mixture of isomers can be separated by column chromatography on silica gel.

Conclusion

The reactivity of 4-Chloro-3-formylpyrazole is a nuanced interplay of the inherent electronic properties of the pyrazole ring and the strong modulating effects of the chloro and formyl substituents. The formyl group's carbonyl carbon stands out as the most electrophilic site, while the pyridine-like N2 nitrogen is the primary nucleophilic center. Understanding these reactive sites is paramount for the strategic use of this molecule as a building block in the synthesis of more complex, potentially bioactive compounds. The provided theoretical framework and adapted experimental protocols offer a solid foundation for further investigation and application of 4-Chloro-3-formylpyrazole in research and drug development.

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-formylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Chloro-3-formylpyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary starting materials, key chemical transformations, and optimized experimental protocols.

Introduction

Pyrazole and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The title compound, 4-Chloro-3-formylpyrazole, serves as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the chloro and formyl groups at the 4 and 3 positions, respectively, offers strategic points for further functionalization. This guide focuses on the most common and efficient synthetic pathways to this key intermediate.

Synthetic Pathways

The most prevalent and logical synthetic strategy for 4-Chloro-3-formylpyrazole involves a two-step sequence starting from unsubstituted pyrazole. The first step is the regioselective chlorination of the pyrazole ring at the 4-position, followed by the introduction of a formyl group at the 3-position via the Vilsmeier-Haack reaction. An alternative, though less direct route, involves the formation of the pyrazole ring from acyclic precursors, which can be subsequently chlorinated and formylated.

Below is a diagram illustrating the primary synthetic pathway.

Caption: Primary synthetic route to 4-Chloro-3-formylpyrazole.

Starting Materials

The primary starting material for the most direct synthesis of 4-Chloro-3-formylpyrazole is pyrazole itself. Alternative starting materials for building the pyrazole ring first include hydrazones and their precursors.

| Starting Material | Supplier Availability | Key Considerations |

| Pyrazole | Commercially available | High purity is recommended for optimal reaction outcomes. |

| Hydrazine hydrate | Commercially available | Used for the synthesis of pyrazole from β-dicarbonyl compounds. |

| Acetophenones / Acetaldehydes | Commercially available | Precursors for hydrazones. |

| Trichloroisocyanuric acid (TCCA) | Commercially available | An alternative chlorinating agent for a solvent-free approach.[1] |

| Phosphorus oxychloride (POCl₃) | Commercially available | A key reagent for the Vilsmeier-Haack reaction. |

| N,N-Dimethylformamide (DMF) | Commercially available | Serves as both a solvent and a reagent in the Vilsmeier-Haack reaction. |

Experimental Protocols

Step 1: Synthesis of 4-Chloropyrazole

Two effective methods for the chlorination of pyrazole are presented below.

Method A: Chlorination using Sodium Hypochlorite

This method, adapted from a patented procedure, provides a high yield of 4-chloropyrazole.[2]

Experimental Protocol:

-

Suspend pyrazole (34 g, 0.5 mol) in 100 ml of water in a reaction vessel.

-

With continuous stirring, add an aqueous solution of sodium hypochlorite (425 g of 8.7% w/w solution, 0.5 mol) dropwise. Maintain the reaction temperature below 30°C.

-

Monitor the reaction progress using HPLC analysis.

-

Upon completion, add 35% strength sulfuric acid.

-

Extract the mixture at a pH of 11 with 300 ml of ethyl acetate.

-

Combine the organic phases, dry them, and remove the solvent under reduced pressure to obtain 4-chloropyrazole as slightly yellow crystals.

| Parameter | Value |

| Yield | 99%[2] |

| Temperature | < 30°C[2] |

| pH for extraction | 11[2] |

Method B: Solvent-Free Mechanochemical Chlorination

This environmentally friendly method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.[3]

Experimental Protocol:

-

In a milling jar, combine pyrazole and trichloroisocyanuric acid.

-

Mill the mixture at an appropriate frequency for a specified time.

-

After the reaction, the product can be isolated with high purity, often without the need for column chromatography.

Note: For specific milling parameters and reactant ratios, refer to the cited literature.

Step 2: Synthesis of 4-Chloro-3-formylpyrazole via Vilsmeier-Haack Reaction

This procedure is a general method for the formylation of pyrazoles and is adapted for the synthesis of the target molecule.[4][5]

Experimental Protocol:

-

Prepare the Vilsmeier-Haack complex by adding phosphorus oxychloride (POCl₃) (0.012 mol) to N,N-dimethylformamide (DMF) (10 mL) at a low temperature.

-

To this complex, add 4-chloropyrazole (0.004 mol).

-

Stir the reaction mixture at 60-70°C for approximately 4 hours.[4]

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with sodium bicarbonate (NaHCO₃).

-

The product, 4-Chloro-3-formylpyrazole, will separate out.

-

Filter the product and recrystallize from a suitable solvent such as a methanol-water mixture.[4]

| Parameter | Value |

| Reaction Temperature | 60-70°C[4] |

| Reaction Time | 4 hours[4] |

Data Summary

The following table summarizes the quantitative data for the key synthetic steps.

| Step | Starting Material | Product | Reagents | Yield |

| 1 (Method A) | Pyrazole | 4-Chloropyrazole | NaOCl, H₂SO₄, Ethyl acetate | 99%[2] |

| 1 (Method B) | Pyrazole | 4-Chloropyrazole | Trichloroisocyanuric acid | High-yielding[3] |

| 2 | 4-Chloropyrazole | 4-Chloro-3-formylpyrazole | POCl₃, DMF | Not specified for this exact substrate, but generally good for pyrazole formylation. |

Logical Workflow for Synthesis

The following diagram outlines the logical workflow from starting materials to the final product, including the key reaction types.

Caption: Workflow from pyrazole to 4-Chloro-3-formylpyrazole.

Conclusion

The synthesis of 4-Chloro-3-formylpyrazole is most efficiently achieved through a two-step process starting from pyrazole. The initial chlorination at the 4-position can be performed in high yield using sodium hypochlorite or through a more environmentally friendly mechanochemical method with TCCA. Subsequent Vilsmeier-Haack formylation at the 3-position provides the desired product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to synthesize this important intermediate.

References

- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]

- 2. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-formylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 4-Chloro-3-formylpyrazole, with a focus on its melting point and solubility. This compound, also known by its IUPAC name 4-chloro-1H-pyrazole-3-carbaldehyde, is a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents. A comprehensive understanding of its physical characteristics is crucial for its effective use in research and development.

Core Physical Properties

| Property | Value | Remarks |

| Molecular Formula | C₄H₃ClN₂O | |

| Molecular Weight | 130.53 g/mol | |

| Appearance | Likely a white to light yellow solid | Based on observations of similar pyrazole aldehydes. |

| Melting Point | Estimated: 140 - 170 °C | No experimentally confirmed value is available. This estimation is based on the melting points of structurally similar compounds such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (145-148 °C).[1] |

| Solubility | Inferred: Soluble in polar aprotic solvents | Expected to be soluble in solvents such as dimethyl sulfoxide (DMSO) and acetone, similar to other chlorinated pyrazole carbaldehydes.[1] Poor solubility in water is anticipated. |

Experimental Protocols

While specific experimental protocols for determining the physical properties of 4-Chloro-3-formylpyrazole are not detailed in the literature, standard methodologies can be applied.

Melting Point Determination

A standard method for determining the melting point of a crystalline solid like 4-Chloro-3-formylpyrazole involves the use of a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 4-Chloro-3-formylpyrazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For pure substances, this range is typically narrow. The use of "open capillaries" without correction for atmospheric pressure has been noted in the synthesis of related pyrazole derivatives.[2]

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is critical for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dimethyl sulfoxide, dichloromethane, hexane).

-

Qualitative Assessment: To a test tube containing a small, pre-weighed amount of 4-Chloro-3-formylpyrazole (e.g., 1-5 mg), a measured volume of the selected solvent (e.g., 1 mL) is added at room temperature.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The degree of dissolution is observed visually.

-

Semi-Quantitative Assessment: If the substance dissolves, more solute is added in known increments until saturation is reached. If it does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

Synthesis and Logical Workflow

4-Chloro-3-formylpyrazole is commonly synthesized from 4-chloropyrazole via a Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich heterocyclic compounds.

The mechanism of the Vilsmeier-Haack reaction involves the initial formation of the Vilsmeier reagent, an electrophilic iminium salt, from the reaction of DMF and phosphorus oxychloride. This reagent then attacks the electron-rich pyrazole ring, leading to the formation of the formylated product after hydrolysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Theoretical DFT Studies on Substituted Pyrazoles

Introduction

Pyrazoles are a prominent class of N-heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmacological importance.[1] Their derivatives are known to exhibit a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3][4] In the quest for novel therapeutics, understanding the structural, electronic, and reactive properties of substituted pyrazoles at a molecular level is paramount. Density Functional Theory (DFT) has emerged as a powerful and precise computational tool for this purpose.[5] DFT calculations provide deep insights into molecular geometry, electronic distribution, and reactivity, which are crucial for rational drug design and for explaining experimental observations.[6][7] This guide details the application of theoretical DFT studies to substituted pyrazoles, covering core methodologies, data interpretation, and a conceptual framework for integrating these studies into drug development workflows.

Core Methodologies in DFT Studies of Pyrazoles

The accuracy and reliability of DFT calculations are fundamentally dependent on the chosen computational protocol. This involves selecting an appropriate functional and basis set, which dictates how the electronic structure is approximated.

Experimental Protocols: Computational Details

A typical DFT study on a substituted pyrazole involves a sequence of computational steps, beginning with geometry optimization. The goal is to find the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.[8]

-

Geometry Optimization: The initial molecular structure is optimized to its lowest energy state. This step is crucial as all subsequent electronic property calculations are performed on this optimized geometry.[9]

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[10] These theoretical frequencies can also be compared with experimental FT-IR spectra to validate the computed structure.[9]

-

Electronic Property Calculation: Once the stable geometry is confirmed, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[11] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.[10][12] This is vital for understanding intermolecular interactions, such as drug-receptor binding.

-

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[13]

-

-

Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) is often employed to simulate UV-Visible absorption spectra, providing insights into the electronic transitions (e.g., π → π*) within the molecule.[9][11] Theoretical NMR spectra can also be calculated and compared with experimental data.[9]

The selection of functionals and basis sets is critical. The B3LYP hybrid functional is widely used for pyrazole derivatives, often providing a good balance between accuracy and computational cost.[5][12] Basis sets such as 6-31G(d), 6-31G(d,p), and the more extensive 6-311++G(d,p) are commonly applied.[2][5][10]

Data Presentation: Calculated Molecular Properties

DFT studies generate a wealth of quantitative data. Structuring this data in tables allows for effective comparison and analysis across different substituted pyrazoles.

Table 1: Common DFT Functionals and Basis Sets for Pyrazole Analysis

| Functional | Basis Set | Common Application | Reference(s) |

| B3LYP | 6-31G(d) or 6-31G* | Geometry optimization, FMO analysis, vibrational frequencies, TD-DFT. | [9][11] |

| B3LYP | 6-31G(d,p) | Used for enhanced accuracy in systems where polarization on hydrogen is important. | [2][6] |

| B3LYP | 6-311++G(d,p) | High-accuracy calculations, particularly for determining tautomeric stability. | [5] |

| M06-2X | 6-311++G(d,p) | Recommended for studies involving non-covalent interactions and reaction barriers. | [8] |

Table 2: Representative FMO Data for Substituted Pyrazoles (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | DFT Protocol | Reference(s) |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.61 | -1.80 | 4.81 | B3LYP/6-31G(d) | [9] |

| Pyrazole-Carboxamide Derivative 6 | -6.04 | -1.61 | 4.43 | B3LYP/6-31G | [11] |

| Pyrazole-Carboxamide Derivative 8 | -5.89 | -1.95 | 3.94 | B3LYP/6-31G | [11] |

Note: Data is extracted from cited literature. A smaller energy gap generally implies higher reactivity.[9]

Table 3: Comparison of Theoretical and Experimental Data (Illustrative)

| Molecule | Property | Theoretical Value | Experimental Value | Method | Reference(s) |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | UV-Vis λmax | 251 nm | Not provided | TD-B3LYP/6-31G(d) | [9] |

| Pyrazole-Carboxamide Derivatives | UV-Vis λmax | 291-297 nm | In good agreement | TD-B3LYP/6-31G* | [11] |

Visualizing Workflows and Relationships

Diagrams are essential for illustrating the logical flow of a research project and the conceptual relationships between theoretical calculations and practical applications.

Caption: A typical workflow integrating synthesis, characterization, and DFT analysis.

Caption: How DFT properties inform predictions of biological relevance.

Caption: Integrating DFT and molecular docking into a drug discovery cycle.

Conclusion

Theoretical DFT studies provide an indispensable framework for the investigation of substituted pyrazoles. They offer a cost-effective and powerful means to predict molecular properties, elucidate reaction mechanisms, and rationalize experimental findings.[5][14] By calculating and analyzing parameters such as FMO energies, MEPs, and simulated spectra, researchers can gain a profound understanding of the structure-activity relationships that govern the biological efficacy of these compounds.[3] The integration of these computational methods into experimental workflows, as illustrated, accelerates the rational design of novel pyrazole derivatives with enhanced therapeutic potential, making DFT a cornerstone of modern medicinal chemistry and drug development.

References

- 1. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 2. science.su.edu.krd [science.su.edu.krd]

- 3. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols: 4-Chloro-3-formylpyrazole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Chloro-3-formylpyrazole as a versatile synthetic intermediate in the development of novel chemical entities with potential therapeutic applications.

Introduction

4-Chloro-3-formylpyrazole is a key building block in medicinal chemistry, offering a reactive aldehyde group and a modifiable pyrazole core. The presence of the chloro substituent at the 4-position and the formyl group at the 3-position allows for diverse chemical transformations, leading to a wide array of heterocyclic compounds with significant biological activities. This intermediate is particularly valuable in the synthesis of pyrazolo[3,4-d]pyrimidines, which are known kinase inhibitors, as well as other derivatives with antimicrobial and anti-inflammatory properties.

Physicochemical Properties and Handling

While specific experimental data for 4-Chloro-3-formylpyrazole was not found in the reviewed literature, related compounds are typically crystalline solids. Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of 4-Chloro-3-formylpyrazole

Representative Protocol: Vilsmeier-Haack Formylation of 3-Chloropyrazole (Hypothetical)

This protocol is a representative procedure based on the Vilsmeier-Haack formylation of pyrazoles.[1]

Materials:

-

3-Chloropyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 3-chloropyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-Chloro-3-formylpyrazole.

Note: This is a proposed protocol and would require optimization. An alternative approach could involve the chlorination of 3-formylpyrazole.

Applications in Organic Synthesis

4-Chloro-3-formylpyrazole serves as a versatile precursor for the synthesis of various heterocyclic systems with demonstrated biological activities.

Synthesis of Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors)

A primary application of 4-Chloro-3-formylpyrazole is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[2][3][4] These compounds are analogues of purines and can act as ATP-competitive inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and CDKs.[3][4]

Experimental Protocol: Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine derivative

This protocol is adapted from procedures for the synthesis of pyrazolo[3,4-d]pyrimidines from related pyrazole precursors.[5]

Materials:

-

4-Chloro-3-formylpyrazole

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid (for workup)

-

Ethyl acetate

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask, add 4-Chloro-3-formylpyrazole (1 equivalent) and guanidine hydrochloride (1.1 equivalents).

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the corresponding 4-amino-pyrazolo[3,4-d]pyrimidine.

Quantitative Data for Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A | 0.057 - 3.646 | - | [2] |

| Pyrazolo[3,4-d]pyrimidines | VEGFR-2 | - | MDA-MB-468 | [3] |

| Pyrazolo[3,4-d]pyrimidines | DHFR | - | MCF-7 | [5] |

| Pyrazolo[3,4-d]pyrimidines | Src | - | - | [6] |

| Pyrazolo[3,4-d]pyrimidines | Antitumor | 0.326 - 4.31 | 57 different cell lines | [7] |

Knoevenagel Condensation for the Synthesis of Bioactive Alkenes

The formyl group of 4-Chloro-3-formylpyrazole can readily undergo Knoevenagel condensation with active methylene compounds to generate various α,β-unsaturated systems. These products can serve as intermediates for further synthetic elaborations or possess biological activity themselves.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This is a general procedure for Knoevenagel condensation.

Materials:

-

4-Chloro-3-formylpyrazole

-

Malononitrile

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-3-formylpyrazole (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, filter the solid, wash with cold ethanol, and dry.

-

If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Activities of Derivatives

Derivatives of 4-Chloro-3-formylpyrazole have shown a range of biological activities, making this intermediate highly relevant for drug discovery programs.

Antimicrobial Activity

Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.[8][9][10] The specific derivatives synthesized from 4-Chloro-3-formylpyrazole can be screened against a panel of pathogenic bacteria and fungi to determine their efficacy.

Quantitative Data for Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [8] |

| Pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [8] |

| Aminoguanidine-derived pyrazoles | Escherichia coli | 1 | [9] |

| Pyrazole derivatives | Escherichia coli | 0.25 | [10] |

| Pyrazole derivatives | Streptococcus epidermidis | 0.25 | [10] |

| Pyrazole derivatives | Aspergillus niger | 1 | [10] |

Kinase Inhibitory Activity and Signaling Pathways

As previously mentioned, pyrazolo[3,4-d]pyrimidines derived from 4-Chloro-3-formylpyrazole are potent kinase inhibitors. These compounds often target key signaling pathways implicated in cancer, such as the VEGFR and EGFR pathways, which are crucial for angiogenesis and cell proliferation, respectively.

Conclusion

4-Chloro-3-formylpyrazole is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry. The protocols and data presented herein provide a foundation for the further exploration and application of this promising building block.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Schiff Bases from 4-Chloro-3-formylpyrazole and Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction